4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane
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Overview
Description
4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane is a heterocyclic compound that features a thiophene ring, an oxa-diazaspiro structure, and an ethyl linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with ethylamine to form an intermediate, which is then reacted with a spirocyclic precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the spirocyclic structure or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, halogenated thiophenes, and various substituted derivatives .
Scientific Research Applications
4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Spirocyclic compounds: Other spirocyclic compounds with oxa-diazaspiro structures can be compared based on their stability and reactivity.
Uniqueness
4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its combination of a thiophene ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H22N2OS |
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Molecular Weight |
266.40 g/mol |
IUPAC Name |
4-(2-thiophen-2-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H22N2OS/c1-2-13(18-11-1)3-8-16-9-10-17-14(12-16)4-6-15-7-5-14/h1-2,11,15H,3-10,12H2 |
InChI Key |
ULARAKGPAWEQFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(CCO2)CCC3=CC=CS3 |
Origin of Product |
United States |
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